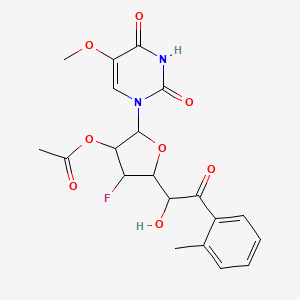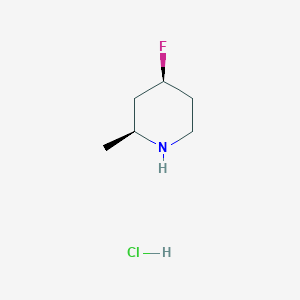
2'-O-Acetyl-3'-deoxy-3'-fluoro-5-methoxy-5'-O-toluoyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-Acetyl-3’-deoxy-3’-fluoro-5-methoxy-5’-O-toluoyluridine is a synthetic nucleoside analog. This compound is characterized by the presence of acetyl, deoxy, fluoro, methoxy, and toluoyl groups attached to the uridine molecule. These modifications confer unique chemical and biological properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Acetyl-3’-deoxy-3’-fluoro-5-methoxy-5’-O-toluoyluridine typically involves multiple steps, starting from uridine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using acetyl groups to prevent unwanted reactions.
Fluorination: Introduction of the fluoro group at the 3’ position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methoxylation: The methoxy group is introduced at the 5 position using a methylating agent like dimethyl sulfate.
Toluoylation: The toluoyl group is added at the 5’ position using toluoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Quality Control: Analytical methods like HPLC and NMR are used to ensure the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-Acetyl-3’-deoxy-3’-fluoro-5-methoxy-5’-O-toluoyluridine undergoes various chemical reactions, including:
Hydrolysis: The acetyl and toluoyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles like thiols or amines in the presence of a catalyst.
Major Products
Hydrolysis: Yields deprotected uridine derivatives.
Oxidation: Yields hydroxylated uridine derivatives.
Substitution: Yields substituted uridine derivatives with different functional groups.
Applications De Recherche Scientifique
2’-O-Acetyl-3’-deoxy-3’-fluoro-5-methoxy-5’-O-toluoyluridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on DNA and RNA synthesis and function.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of 2’-O-Acetyl-3’-deoxy-3’-fluoro-5-methoxy-5’-O-toluoyluridine involves its incorporation into nucleic acids. The modifications in the molecule can:
Inhibit Enzymes: The fluoro and methoxy groups can inhibit enzymes involved in nucleic acid synthesis.
Disrupt Base Pairing: The presence of these groups can disrupt normal base pairing, leading to errors in DNA and RNA synthesis.
Induce Apoptosis: The compound can induce apoptosis in cancer cells by interfering with their nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-O-Acetyl-3’-deoxy-3’-fluoro-5-methoxyuridine
- 2’-O-Acetyl-3’-deoxy-3’-fluoro-5-toluoyluridine
- 2’-O-Acetyl-3’-deoxy-5-methoxy-5’-O-toluoyluridine
Uniqueness
2’-O-Acetyl-3’-deoxy-3’-fluoro-5-methoxy-5’-O-toluoyluridine is unique due to the combination of all these modifications in a single molecule. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H21FN2O8 |
|---|---|
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
[4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C20H21FN2O8/c1-9-6-4-5-7-11(9)14(25)15(26)16-13(21)17(30-10(2)24)19(31-16)23-8-12(29-3)18(27)22-20(23)28/h4-8,13,15-17,19,26H,1-3H3,(H,22,27,28) |
Clé InChI |
UJDKWCILFWBCIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)C(C2C(C(C(O2)N3C=C(C(=O)NC3=O)OC)OC(=O)C)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol](/img/structure/B12098690.png)
![3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B12098697.png)

![2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole](/img/structure/B12098705.png)


![2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)
![Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-](/img/structure/B12098733.png)
